N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Overview
Description
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidine ring, and a sulfonamide group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring can be formed by the reaction of a thiol with an α-haloketone.
Coupling Reactions: The indole and thiazolidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring and the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the indole and sulfonamide groups suggests it could have anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and covalent bonding. The indole moiety could interact with enzymes and receptors, while the sulfonamide group could inhibit specific enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the indole, thiazolidine, and sulfonamide groups in a single molecule provides a versatile platform for exploring various chemical and biological activities.
Properties
IUPAC Name |
N-[4-hydroxy-5-(5-methoxy-2-oxoindol-3-yl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-10-3-6-12(7-4-10)29(25,26)22-19-21-18(24)16(28-19)15-13-9-11(27-2)5-8-14(13)20-17(15)23/h3-9,24H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFNELQOFDRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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